molecular formula C7H11N3 B577952 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1209273-29-9

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B577952
CAS No.: 1209273-29-9
M. Wt: 137.186
InChI Key: FWAIOFFELQKIOL-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the alkylation and formylation of pyrazole derivatives. One common method includes the alkylation of pyrazole with dibromo propane, followed by reduction of the carboxylate to the corresponding primary alcohol using lithium borohydride. The resulting alcohol is then converted to its bromide using phosphorus tribromide in refluxing chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents such as phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its functionalization. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
  • 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
  • tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Uniqueness

2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacophore and its utility in materials science .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-4-7-5-8-2-3-10(7)9-6/h4,8H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAIOFFELQKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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